Technical Monograph: Bis(4-bromophenyl)acetylene
Technical Monograph: Bis(4-bromophenyl)acetylene
Modular Scaffold for Materials Science & Medicinal Chemistry
Executive Summary
Bis(4-bromophenyl)acetylene (CAS: 2789-89-1), also known as 4,4'-dibromotolane, is a symmetric diarylalkyne characterized by a rigid, rod-like geometry and dual halogen handles. It serves as a critical "linchpin" intermediate in the synthesis of advanced functional materials—specifically Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)—and as a rigid linker in medicinal chemistry for PROTACs and kinase inhibitors.[1]
This guide provides a comprehensive technical profile, validated synthetic protocols, and reactivity maps designed for research and development applications.
Part 1: Molecular Architecture & Physicochemical Profile[3]
The molecule features a central sp-hybridized alkyne bond connecting two para-brominated phenyl rings.[1] This symmetry renders the alkyne stretch Raman-active but IR-inactive (or very weak), a key spectroscopic signature.[1] The bromine atoms at the 4,4'-positions are highly activated for palladium-catalyzed cross-coupling, making this molecule a divergent core for library synthesis.[2]
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| Molecular Formula | C₁₄H₈Br₂ | |
| Molecular Weight | 336.02 g/mol | |
| Appearance | White to pale yellow crystalline powder | Greenish tint indicates oxidation or trace Cu impurities.[1] |
| Melting Point | 183 – 189 °C | Sharp transition indicates high purity.[1] |
| Solubility | Soluble: CHCl₃, THF, Toluene, EtOAcInsoluble: Water, MeOH (cold) | Ideal for organic phase reactions; poor solubility in polar protic solvents. |
| ¹H NMR (CDCl₃) | δ 7.48 (d, J = 8.5 Hz, 4H), 7.37 (d, J = 8.5 Hz, 4H) | Characteristic AA'BB' system. |
| ¹³C NMR (CDCl₃) | δ 133.1, 131.8, 122.8, 121.9, 89.8 | Alkyne carbons at 89.8 ppm; C-Br ipso carbon at 122.8 ppm. |
| IR Spectrum | ~2210 cm⁻¹ (weak/absent), 1070 cm⁻¹ (C-Br) | Lack of strong C≡C stretch confirms symmetry.[2][1] |
Part 2: Synthetic Methodologies & Optimization
While classical methods involve the dehydrobromination of stilbene derivatives, the Sonogashira Cross-Coupling is the industry standard for high-purity, scalable synthesis. The protocol below is optimized to minimize homocoupling (Glaser coupling) byproducts.
Optimized Protocol: One-Pot Sonogashira Coupling
Target Scale: 10 mmol
Reagents:
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Trimethylsilylacetylene (TMSA) (1.05 equiv) [Note: Used as a masked acetylene source][2]
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Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)[2]
-
Co-catalyst: CuI (1.5 mol%)[2]
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Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)[2]
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Deprotection Agent: TBAF (1.0 M in THF) or KOH/MeOH[2]
Step-by-Step Workflow:
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Inertion: Flame-dry a Schlenk flask and backfill with Argon (3x). Oxygen exclusion is critical to prevent alkyne homocoupling.[1]
-
Dissolution: Charge flask with 1-bromo-4-iodobenzene (5.66 g, 20 mmol), Pd(PPh₃)₂Cl₂ (210 mg), and CuI (57 mg). Add degassed THF/TEA (40 mL total).
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Coupling 1: Dropwise add TMSA (1.03 g, 10.5 mmol) at room temperature. Stir for 4 hours. Monitor by TLC (Hexanes) for disappearance of aryl iodide.[1]
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In-Situ Deprotection/Coupling 2: Critical Step. Add TBAF solution (11 mL) or KOH/MeOH to remove the TMS group in situ, generating the terminal alkyne which immediately reacts with the remaining aryl halide in the presence of the catalyst. Heat to 60°C for 6-12 hours.
-
Workup: Quench with saturated NH₄Cl (removes copper salts). Extract with DCM.[1] Wash organic layer with brine, dry over MgSO₄.[1]
-
Purification: Recrystallize from Ethanol/Chloroform (9:1) to yield white needles.[1]
Diagram 1: Synthesis Logic Flow
Caption: Sequential one-pot Sonogashira coupling workflow utilizing in-situ deprotection to assemble the symmetric core.
Part 3: Reactivity & Divergent Functionalization[1]
The utility of Bis(4-bromophenyl)acetylene lies in its orthogonality.[2][1] The central alkyne is chemically distinct from the terminal aryl bromides, allowing for sequential functionalization.
1. Peripheral Functionalization (Br-Selective)
The bromine handles are excellent electrophiles for Suzuki-Miyaura or Buchwald-Hartwig couplings.[2][1]
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Application: Extending conjugation for OLEDs or attaching solubilizing chains for polymers.[1]
-
Protocol Note: Use Pd(dppf)Cl₂ for sterically demanding boronic acids.[1]
2. Core Functionalization (Alkyne-Selective)
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Reduction: Hydrogenation (Pd/C, H₂) yields the bibenzyl linker (flexible). Partial reduction (Lindlar) yields the cis-stilbene (photoswitchable).[2][1]
-
Cycloaddition: [2+2+2] Cyclotrimerization with other alkynes yields hexaphenylbenzene derivatives, precursors to Nanographenes.[1]
-
Co-ordination: The alkyne π-system can coordinate to transition metals (Co, Pt) to form organometallic clusters.[2][1]
Diagram 2: Divergent Reactivity Map
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the halogen handles and the alkyne core.
Part 4: Applications in Drug Discovery & Materials[1]
1. Materials Science: Porous Frameworks (MOFs/COFs)
This molecule is a premier "linear strut" for reticular chemistry.[1]
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Mechanism: The rigid linear geometry prevents network collapse, creating permanent porosity.
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Example: Reaction with tetrakis(4-boronophenyl)methane yields diamondoid COFs used for methane or hydrogen storage.[2][1]
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Key Attribute: The acetylene bridge facilitates electronic communication between nodes, making these frameworks conductive (useful for sensors).
2. Medicinal Chemistry: Rigid Linkers
In drug design, flexible linkers (alkyl chains) often suffer from entropic penalties upon binding. Bis(4-bromophenyl)acetylene derivatives serve as rigid linkers to:
-
Span specific distances in protein binding pockets (e.g., kinase inhibitors).[1]
-
Connect E3 ligase ligands to warheads in PROTACs (Proteolysis Targeting Chimeras), where linker rigidity influences degradation efficiency.[1]
References
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Sonogashira Coupling Protocol: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[3] Tetrahedron Letters, 16(50), 4467-4470. Link
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Physical Properties & Synthesis: TCI Chemicals. Product Specification: Bis(4-bromophenyl)acetylene.[1] Link
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MOF Applications: Pachfule, P., et al. (2016).[1] Highly Stable Covalent Organic Framework-Au Nanoparticles Hybrids for Enhanced Aerobic Oxidation of Alcohols.[1] Chemistry of Materials, 28(5), 1548–1552. Link
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Medicinal Chemistry (Rigid Linkers): Testa, A., et al. (2020).[1] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Proline-Rich Peptides. Journal of Medicinal Chemistry (Context on linker rigidity). Link
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Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] Link[2]
